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Compound of Interest

Compound Name: N,N-Dimethylethylenediamine

Cat. No.: B050034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N,N-Dimethylethylenediamine, a crucial building block in pharmaceutical synthesis and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectral properties, offering a foundational resource for its characterization and

utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy provides detailed information about the molecular structure of N,N-
Dimethylethylenediamine. The data presented here has been compiled from various

spectroscopic databases and literature sources.

¹H NMR Data
The ¹H NMR spectrum of N,N-Dimethylethylenediamine exhibits distinct signals

corresponding to the different proton environments within the molecule. The chemical shifts (δ)

are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for N,N-Dimethylethylenediamine
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Protons
Chemical Shift (δ)
in CDCl₃ (ppm)

Multiplicity Integration

-N(CH₃)₂ 2.23 s 6H

-CH₂-N(CH₃)₂ 2.34 t 2H

-CH₂-NH₂ 2.76 t 2H

-NH₂ 1.40 s (broad) 2H

s = singlet, t = triplet

¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each

unique carbon atom gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for N,N-Dimethylethylenediamine

Carbon Atom Chemical Shift (δ) (ppm)

-CH₂-NH₂ 41.8

-CH₂-N(CH₃)₂ 58.9

-N(CH₃)₂ 45.4

Infrared (IR) Spectroscopic Data
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of N,N-Dimethylethylenediamine shows characteristic absorption bands for

its amine and alkyl groups.

Table 3: Infrared (IR) Absorption Data for N,N-Dimethylethylenediamine
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Strong, Broad N-H stretch (primary amine)

2970 - 2800 Strong C-H stretch (alkyl)

1650 - 1580 Medium N-H bend (primary amine)

1470 - 1440 Medium C-H bend (CH₂)

1250 - 1020 Medium C-N stretch

910 - 665 Strong, Broad N-H wag (primary amine)

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra of

liquid amines such as N,N-Dimethylethylenediamine.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve approximately 10-20 mg of N,N-Dimethylethylenediamine in about 0.6-0.7 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.
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¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 128 or more, depending on the desired signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR

and 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy (FT-IR)
Sample Preparation (Neat Liquid):

Place a small drop of neat N,N-Dimethylethylenediamine onto the surface of a clean, dry

salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, creating a thin liquid film between the

plates.

Instrument Parameters (General):

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

Number of Scans: 16-32 scans are usually sufficient.

Resolution: 4 cm⁻¹.

Data Acquisition and Processing:
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Acquire a background spectrum of the clean, empty sample compartment.

Place the prepared sample in the spectrometer's sample holder and acquire the sample

spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis.
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Caption: Workflow for Spectroscopic Analysis.
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A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050034#n-n-dimethylethylenediamine-spectroscopic-
data-nmr-ir]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b050034?utm_src=pdf-body-img
https://www.benchchem.com/product/b050034#n-n-dimethylethylenediamine-spectroscopic-data-nmr-ir
https://www.benchchem.com/product/b050034#n-n-dimethylethylenediamine-spectroscopic-data-nmr-ir
https://www.benchchem.com/product/b050034#n-n-dimethylethylenediamine-spectroscopic-data-nmr-ir
https://www.benchchem.com/product/b050034#n-n-dimethylethylenediamine-spectroscopic-data-nmr-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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